(2S, 4R)-Fmoc-4-(N'-Pbf-guanidino)-pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S, 4R)-Fmoc-4-(N’-Pbf-guanidino)-pyrrolidine-2-carboxylic acid is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pentamethylbenzyl (Pbf) protecting group on the guanidino moiety. This compound is valuable in the field of organic chemistry, particularly in the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S, 4R)-Fmoc-4-(N’-Pbf-guanidino)-pyrrolidine-2-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis begins with the appropriate pyrrolidine derivative.
Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is introduced to protect the amino group.
Guanidination: The guanidino group is introduced using a suitable guanidinating reagent.
Pbf Protection: The pentamethylbenzyl (Pbf) group is added to protect the guanidino moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization: Reaction conditions are optimized for yield and purity.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S, 4R)-Fmoc-4-(N’-Pbf-guanidino)-pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions:
Deprotection: Removal of the Fmoc and Pbf protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of various functional groups at specific positions.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used for Fmoc deprotection, while trifluoroacetic acid (TFA) is used for Pbf deprotection.
Coupling Reagents: Carbodiimides such as DCC or EDC, and coupling additives like HOBt or HOAt.
Reaction Conditions: Typically carried out in organic solvents like DMF or DCM, under inert atmosphere.
Major Products
The major products formed from these reactions include:
Deprotected Amino Acids: After removal of protecting groups.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
(2S, 4R)-Fmoc-4-(N’-Pbf-guanidino)-pyrrolidine-2-carboxylic acid has several applications in scientific research:
Peptide Synthesis: Used in the synthesis of complex peptides and proteins for research and therapeutic purposes.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules.
Drug Development: Plays a role in the development of peptide-based drugs.
Biological Studies: Used in studies involving protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of (2S, 4R)-Fmoc-4-(N’-Pbf-guanidino)-pyrrolidine-2-carboxylic acid involves:
Protecting Group Functionality: The Fmoc and Pbf groups protect the amino and guanidino groups during peptide synthesis, preventing unwanted side reactions.
Coupling Efficiency: Enhances the efficiency of peptide bond formation by stabilizing reactive intermediates.
Molecular Targets: Targets specific amino acid residues in peptides and proteins, facilitating selective modifications.
Comparison with Similar Compounds
Similar Compounds
(S)-Fmoc-2-amino-4-(N’-Pbf-guanidino)-butyric acid: Similar structure but with a butyric acid backbone.
(S)-Fmoc-2-amino-3-(N’-Pbf-guanidino)-propionic acid: Contains a propionic acid backbone.
Uniqueness
(2S, 4R)-Fmoc-4-(N’-Pbf-guanidino)-pyrrolidine-2-carboxylic acid is unique due to its pyrrolidine backbone, which imparts specific conformational properties to the peptides synthesized using this compound. This uniqueness makes it valuable in the synthesis of peptides with specific structural and functional characteristics.
Properties
IUPAC Name |
(2S,4R)-4-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O7S/c1-18-19(2)30(20(3)26-15-34(4,5)45-29(18)26)46(42,43)37-32(35)36-21-14-28(31(39)40)38(16-21)33(41)44-17-27-24-12-8-6-10-22(24)23-11-7-9-13-25(23)27/h6-13,21,27-28H,14-17H2,1-5H3,(H,39,40)(H3,35,36,37)/t21-,28+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLBFKRSGGXJJF-PIKZIKFNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC3CC(N(C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=N[C@@H]3C[C@H](N(C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.